molecular formula C17H14O4 B11841189 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-8-methyl-2-phenyl- CAS No. 14004-48-9

4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-8-methyl-2-phenyl-

Cat. No.: B11841189
CAS No.: 14004-48-9
M. Wt: 282.29 g/mol
InChI Key: VDKXRVIDXUDLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-7-methoxy-8-methyl-2-phenyl-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound has garnered interest due to its potential therapeutic applications and its presence in various medicinal plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-methoxy-8-methyl-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxyacetophenone and benzaldehyde derivatives, which undergo an aldol condensation followed by cyclization to form the chromenone structure. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methoxy-8-methyl-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

5-hydroxy-7-methoxy-8-methyl-2-phenyl-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-7-methoxy-8-methyl-2-phenyl-4H-chromen-4-one involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-7-methoxy-8-methyl-2-phenyl-4H-chromen-4-one is unique due to the presence of the methyl group at the 8-position, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its ability to interact with specific molecular targets and improve its therapeutic potential .

Properties

CAS No.

14004-48-9

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

5-hydroxy-7-methoxy-8-methyl-2-phenylchromen-4-one

InChI

InChI=1S/C17H14O4/c1-10-14(20-2)8-12(18)16-13(19)9-15(21-17(10)16)11-6-4-3-5-7-11/h3-9,18H,1-2H3

InChI Key

VDKXRVIDXUDLFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.